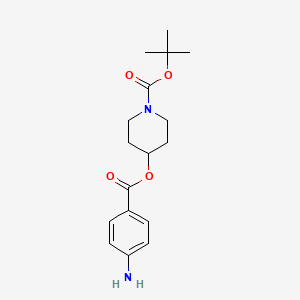

Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₅H₂₄N₂O₄

Properties

IUPAC Name |

tert-butyl 4-(4-aminobenzoyl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-15(20)12-4-6-13(18)7-5-12/h4-7,14H,8-11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOLMYYEIPWJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with tert-butyl 4-aminobenzoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency. Quality control measures, including chromatographic techniques and spectroscopy, are implemented to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted piperidines.

Scientific Research Applications

PROTAC Development

One of the primary applications of tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, which has significant implications for treating diseases such as cancer.

Case Study: Targeted Protein Degradation

A study demonstrated that using this compound in a PROTAC led to effective degradation of a specific oncoprotein associated with tumor growth. The results indicated that the linker’s flexibility significantly influenced the orientation of the PROTAC, enhancing its efficacy in degrading the target protein while minimizing off-target effects .

Bioconjugation Strategies

The compound is also utilized in bioconjugation processes, where it acts as a crosslinker for attaching biomolecules. This application is crucial in developing targeted therapies and diagnostic agents.

Applications in Drug Delivery

In drug delivery systems, this compound can facilitate the conjugation of therapeutic agents to specific cells or tissues, enhancing the precision of drug delivery. This is particularly beneficial in cancer therapy, where targeted delivery can reduce systemic toxicity and improve therapeutic outcomes.

Synthesis of Novel Therapeutics

The compound serves as an intermediate in synthesizing various novel therapeutics, including potential antibiotics and anti-cancer agents. Its structural properties allow for modifications that can lead to compounds with enhanced biological activities.

Example: Beta-Lactamase Inhibitors

Research has shown that derivatives of this compound can be synthesized to produce beta-lactamase inhibitors. These inhibitors are crucial for overcoming antibiotic resistance by restoring the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| PROTAC Development | Semi-flexible linker for targeted protein degradation | Enhanced ternary complex formation; effective oncoprotein degradation |

| Bioconjugation Strategies | Crosslinker for attaching biomolecules | Improved precision in drug delivery systems |

| Synthesis of Novel Therapeutics | Intermediate for synthesizing antibiotics and anti-cancer agents | Development of beta-lactamase inhibitors |

Mechanism of Action

The mechanism by which tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.

Comparison with Similar Compounds

Piperidine derivatives

Aminobenzoyl compounds

Tert-butyl esters

Uniqueness: . Its unique combination of functional groups makes it a versatile compound for research and industrial use.

Biological Activity

Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly in the development of targeted protein degradation technologies. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H24N2O3

- CAS Number : 170011-57-1

The compound features a piperidine ring substituted with a tert-butyl group and an aminobenzoyloxy moiety, which contributes to its potential biological activities.

This compound functions primarily as a linker in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation. The incorporation of this compound into PROTACs can enhance the rigidity and spatial orientation of the linker region, thereby optimizing the drug-like properties of the resulting degraders.

Targeted Protein Degradation

Research indicates that compounds like this compound are crucial in developing effective PROTACs. These molecules have shown promise in selectively degrading specific proteins involved in various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Cancer Therapeutics : A study demonstrated that a PROTAC incorporating this compound effectively degraded the oncogenic protein BRD4, leading to reduced cancer cell proliferation in vitro and in vivo models .

- Neurodegenerative Diseases : Another investigation reported that PROTACs utilizing this linker could target tau proteins implicated in Alzheimer's disease, promoting their degradation and potentially alleviating tau pathology .

Pharmacokinetics and Toxicity

- Solubility : The compound exhibits moderate solubility in water (0.192 mg/ml), which is favorable for drug formulation.

- Permeability : It is classified as a blood-brain barrier (BBB) permeant, indicating potential for central nervous system applications .

- CYP Inhibition : It has been identified as a CYP2C19 inhibitor but does not significantly inhibit other CYP enzymes, suggesting a potentially favorable metabolic profile for therapeutic use .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Solubility (mg/ml) | BBB Permeant | CYP Inhibition |

|---|---|---|---|---|

| This compound | 170011-57-1 | 0.192 | Yes | CYP2C19 |

| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | 917354 | 0.42 | Yes | No |

| Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate | 916889 | 0.35 | Yes | No |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.